N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421485-23-5
VCID: VC4202221
InChI: InChI=1S/C16H16N6OS/c23-16(12-4-3-9-24-12)19-8-7-18-14-10-15(21-11-20-14)22-13-5-1-2-6-17-13/h1-6,9-11H,7-8H2,(H,19,23)(H2,17,18,20,21,22)
SMILES: C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3
Molecular Formula: C16H16N6OS
Molecular Weight: 340.41

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide

CAS No.: 1421485-23-5

Cat. No.: VC4202221

Molecular Formula: C16H16N6OS

Molecular Weight: 340.41

* For research use only. Not for human or veterinary use.

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide - 1421485-23-5

Specification

CAS No. 1421485-23-5
Molecular Formula C16H16N6OS
Molecular Weight 340.41
IUPAC Name N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C16H16N6OS/c23-16(12-4-3-9-24-12)19-8-7-18-14-10-15(21-11-20-14)22-13-5-1-2-6-17-13/h1-6,9-11H,7-8H2,(H,19,23)(H2,17,18,20,21,22)
Standard InChI Key UEDTUBDMRXBYFH-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key regions:

  • Pyrimidine Core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 4.

  • Pyridin-2-ylamino Substituent: A pyridine ring attached via an amino group at position 6 of the pyrimidine.

  • Thiophene-2-carboxamide Linker: An ethylamino chain connects the pyrimidine to a thiophene ring bearing a carboxamide group .

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₆H₁₆N₆OS
Molecular Weight340.4 g/mol
CAS Number1021038-70-9
Hydrogen Bond Donors4
Hydrogen Bond Acceptors7
Topological Polar Surface Area126 Ų

The compound’s solubility and logP values remain uncharacterized, but its high polar surface area suggests moderate permeability .

Synthesis and Manufacturing

Synthetic Strategies

While no direct synthesis is reported, analogous compounds in the pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine families provide methodological insights :

  • Pyrimidine Functionalization:

    • Nucleophilic Substitution: 4-Chloropyrimidine intermediates react with amines (e.g., ethylenediamine) to install the ethylamino linker .

    • Suzuki-Miyaura Coupling: Aryl boronic acids introduce substituents to the pyrimidine ring, as seen in RET inhibitors .

  • Carboxamide Formation:

    • EDC Coupling: Carboxylic acids (e.g., thiophene-2-carboxylic acid) couple with amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Hypothetical Synthesis Pathway

StepReactionReagents/Conditions
1Chloropyrimidine synthesisPOCl₃, DMF, reflux
2AminationEthylenediamine, DIPEA, DMF
3Suzuki couplingPyridin-2-ylboronic acid, Pd catalyst
4Carboxamide couplingThiophene-2-carboxylic acid, EDC, HOBt

This route mirrors methods for RET inhibitors like compound 59, which shares a pyrimidine-thiophene scaffold .

Biological Activity and Mechanisms

Nuclear Receptor Modulation

Compounds with pyrimidin-2-ylamino motifs, like RXRα antagonists, demonstrate antiproliferative effects in HepG2 and A549 cells (IC₅₀ = 1–10 μM) . Substitutions at the pyrimidine C-4 position (e.g., 4-pyridyl) optimize activity, suggesting similar SAR for the target compound .

Structure-Activity Relationships (SAR)

Pyrimidine Substituents

  • C-6 Position: Pyridin-2-ylamino groups enhance kinase binding via π-π stacking and hydrogen bonding .

  • C-4 Position: Aromatic substituents (e.g., thiophene) improve solubility and selectivity .

Linker Optimization

  • Ethylamino Chain: A two-carbon spacer balances flexibility and rigidity, optimizing interactions with hydrophobic pockets .

Thiophene Carboxamide

  • Electron-Rich Heterocycle: The thiophene ring enhances π-cation interactions, while the carboxamide forms hydrogen bonds with catalytic lysines .

Future Directions

  • In Vitro Profiling: Assess kinase inhibition (RET, EGFR) and RXRα antagonism.

  • SAR Expansion: Explore substituents at the pyrimidine C-2 and thiophene C-5 positions.

  • ADMET Studies: Evaluate solubility, plasma protein binding, and hepatotoxicity.

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